5-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c15-10-4-3-9(22-10)13(19)16-8-5-6-21-11(8)14-17-12(18-20-14)7-1-2-7/h3-7H,1-2H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWWZDGQNDEWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . The thiophene rings can be introduced through various cyclization reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the key steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Structural Overview
The compound features multiple functional groups, including:
- A chloro group
- A cyclopropyl group
- An oxadiazole ring
- A thiophene ring
These structural elements contribute to its biological activity and chemical reactivity. The molecular formula is , with a molecular weight of approximately 359.8 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. The introduction of 5-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-carboxamide into drug discovery has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
The compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics. For instance, it demonstrated an IC50 value of 0.48 µM against MCF-7 cells, indicating potent activity .
Antimicrobial Properties
In addition to its anticancer effects, the compound has shown antimicrobial properties. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth effectively. The presence of electron-withdrawing groups enhances this activity, making it a candidate for further development as an antimicrobial agent .
Organic Electronics
The unique electronic properties of thiophene derivatives have made them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the oxadiazole unit can enhance charge transport properties and stability.
Case Study: Conductivity Measurements
Research has demonstrated that compounds similar to This compound can achieve high conductivity when used as semiconductors in electronic devices. These findings suggest potential applications in developing advanced electronic materials .
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene rings can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its cyclopropyl-oxadiazole-thiophene architecture. Below is a comparison with two structurally related compounds from the evidence:
Table 1: Structural Comparison
*Based on the IUPAC name, the target compound’s molecular formula is inferred as C₁₄H₁₀ClN₃O₂S₂ .
Key Observations:
Backbone Differences: The target compound uses a 1,2,4-oxadiazole ring, whereas Rivaroxaban () and the compound in feature oxazolidinone and isoxazole rings, respectively. Oxadiazoles are known for metabolic stability, while oxazolidinones enhance hydrogen-bonding interactions . The cyclopropyl substituent in the target compound may improve membrane permeability compared to the morpholino group in Rivaroxaban .
However, the target compound lacks the extended aromatic systems seen in ’s compound, which may reduce off-target interactions .
Molecular Weight :
Crystallographic and Computational Studies
- Its application could resolve the compound’s stereochemistry and confirm the oxadiazole-thiophene conformation .
Biological Activity
5-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups, including a chloro group, cyclopropyl group, oxadiazole ring, and thiophene ring, which contribute to its diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 365.83 g/mol. The structural complexity allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activity, particularly in anticancer and antimicrobial domains. The presence of the cyclopropyl group may enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Several studies highlight the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 6a | HeLa | 2.41 | Inhibits HDAC activity |
| 16a | SK-MEL-2 | 0.089 | Selective inhibition of hCA IX |
These findings suggest that structural modifications can lead to enhanced potency against specific cancer types.
The biological activity of this compound may involve:
- Apoptosis Induction : Flow cytometry assays have demonstrated that similar compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase cascades .
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .
Case Studies
Recent studies have explored the biological implications of similar compounds:
- Cytotoxicity Studies : A study evaluated a series of oxadiazole derivatives against leukemia cell lines (CEM-C7 and U937). The results indicated that certain derivatives exhibited IC values lower than standard chemotherapeutics like doxorubicin .
- Inhibition Studies : Research on carbonic anhydrase inhibitors showed that several oxadiazole-containing compounds displayed nanomolar inhibitory activity against hCA IX and hCA II, suggesting potential use in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
